Longistyline A

Antimicrobial Resistance Staphylococcus aureus MRSA

Anti-MRSA screening programs frequently encounter stilbenoid candidates (e.g., resveratrol) with insufficient potency and cell-wall-targeting mechanisms that fail against membrane-adapted resistant strains. Longistyline A provides a prenylated stilbene scaffold with rapid membrane-targeting bactericidal kinetics and a unique anti-Nocardia spectrum. • MRSA MIC = 1.56 μg/mL-10- to 80-fold superior to resveratrol and pterostilbene • 3-log MRSA kill within 8 h, exceeding vancomycin kinetics • Only stilbenoid active against Nocardia seriolae (MBC = 2.56 μg/mL) • Neuroprotective window: 4-16 μM in PC12 cells via Ca²⁺/caspase-3 pathway

Molecular Formula C20H22O2
Molecular Weight 294.4 g/mol
CAS No. 64095-60-9
Cat. No. B600553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLongistyline A
CAS64095-60-9
Molecular FormulaC20H22O2
Molecular Weight294.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H22O2/c1-15(2)9-12-18-19(21)13-17(14-20(18)22-3)11-10-16-7-5-4-6-8-16/h4-11,13-14,21H,12H2,1-3H3/b11-10+
InChIKeyMPDBOKIOROLWQP-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Longistyline A (CAS 64095-60-9): A Prenylated Stilbene with Distinct Antimicrobial and Neuroprotective Profiles


Longistyline A (CAS 64095-60-9; molecular formula C20H22O2; molecular weight 294.40 g/mol), also designated longistylin A or LLA, is a natural prenylated stilbene isolated primarily from the leaves of Cajanus cajan (pigeon pea) [1]. Structurally, it belongs to the stilbenoid class of organic compounds characterized by a 1,2-diphenylethylene moiety (C6-C2-C6 skeleton) and features a resveratrol-like backbone modified with a prenyl group (3-methylbut-2-enyl) and a methoxy substituent [2]. This prenylated architecture confers distinct physicochemical properties, including a calculated XlogP of 5.70 and topological polar surface area (TPSA) of 29.50 Ų, which influence membrane partitioning and biological target interactions [1].

Why Stilbenoid Analogs Cannot Substitute for Longistyline A: The Critical Role of Prenylation


Stilbenoids such as resveratrol, pterostilbene, and piceatannol share the core C6-C2-C6 scaffold with Longistyline A, yet they cannot be interchanged for scientific or industrial applications requiring robust anti-MRSA potency, membrane-targeting bactericidal kinetics, or specific efficacy against Nocardia seriolae [1]. Longistyline A's C-2 prenyl (3-methylbut-2-enyl) substituent fundamentally alters its lipophilicity (XlogP 5.70 vs. resveratrol's XlogP ~3.1) and enables membrane perturbation mechanisms that are structurally precluded in non-prenylated analogs [2]. Empirical data demonstrate that this prenylation translates into MIC values that are 10- to 80-fold lower against MRSA compared to major stilbenoid comparators, and confers a unique spectrum of activity against Nocardia seriolae with a defined mechanism involving disruption of glycerophospholipid metabolism and cytokinin biosynthesis [3].

Longistyline A Quantitative Differentiation Evidence: Head-to-Head Stilbenoid Comparator Data


Anti-MRSA Potency: Longistyline A Demonstrates 10- to 80-Fold Superior MIC Values Versus Major Stilbenoid Analogs

Longistyline A exhibits a minimum inhibitory concentration (MIC) of 1.56 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), determined via broth microdilution assay [1]. In cross-study comparisons under comparable in vitro conditions, this potency substantially exceeds that of structurally related stilbenoids: resveratrol MIC = 16 μg/mL [2], pterostilbene MIC = 31.25 μg/mL [3], and piceatannol MIC = 128 μg/mL [4]. Longistyline A's MIC is approximately 10-fold lower than resveratrol, 20-fold lower than pterostilbene, and 82-fold lower than piceatannol. Additionally, Longistyline A achieved a 3-log reduction in MRSA survival within 8 hours, exhibiting more rapid bactericidal kinetics than vancomycin [1].

Antimicrobial Resistance Staphylococcus aureus MRSA Natural Product Antibiotics

Membrane-Targeting Bactericidal Mechanism: Prenylation Enables Membrane Potential Disruption Unavailable to Non-Prenylated Stilbenoids

Longistyline A's antibacterial mechanism is directly attributable to its prenylated structure, which enables perturbation of bacterial membrane potential and increased membrane permeability [1]. Experimental membrane-targeting assays demonstrated that Longistyline A treatment resulted in significant membrane depolarization and permeabilization of MRSA cells, a mechanism that is structurally dependent on the C-2 prenyl substituent absent in resveratrol and pterostilbene [1]. Class-level inference indicates that non-prenylated stilbenoids (resveratrol, pterostilbene) lack this membrane-active bactericidal profile and instead rely primarily on biofilm inhibition or enzymatic target engagement [2]. This mechanism correlates with Longistyline A's rapid bactericidal kinetics: a 3-log decrease in MRSA survival within 8 hours, exceeding the kill rate of vancomycin [1].

Antibacterial Mechanism Membrane Permeabilization Stilbenoid Structure-Activity Relationship Bactericidal Kinetics

Unique Nocardia seriolae Efficacy: Longistyline A Exhibits MBC of 2.56 μg/mL with Defined Glycerophospholipid Metabolism Disruption Mechanism

Longistyline A (LGA) demonstrates significant efficacy against Nocardia seriolae, a pathogen for which no activity has been reported for resveratrol, pterostilbene, or piceatannol, establishing unique spectrum coverage within the stilbenoid class [1]. The minimum bactericidal concentration (MBC) of Longistyline A against N. seriolae is 2.56 μg/mL, as determined by standard MBC assay [1]. Multi-omics analysis (genomics, proteomics, metabolomics) revealed that LGA specifically disrupts glycerophospholipid metabolism and hormone (cytokinin) biosynthesis by notably reducing expression of glycerol-3-phosphate dehydrogenase and calmodulin-like protein [1]. Treatment with LGA markedly disrupted 12 distinct cytokinins in N. seriolae mycelium; exogenous trans-zeatin-O-glucoside (tZOG) counteracted LGA's inhibitory effects on filamentous growth [1]. In vivo, LGA treatment improved the survival rate of largemouth bass infected with N. seriolae [1].

Nocardiosis Nocardia seriolae Antibiotic Discovery Glycerophospholipid Metabolism Cytokinin Biosynthesis

Neuroprotection Against Corticosterone-Induced Toxicity: Longistyline A Attenuates PC12 Cell Death at 4-16 μM with Defined Calcium and Caspase-3 Modulation

Longistyline A (4-16 μM/L; 48-hour treatment) significantly reduces corticosterone-induced neurotoxicity in PC12 cells, a rat pheochromocytoma cell line model of neuronal stress . The neuroprotective effect is mediated by decreasing intracellular calcium concentration ([Ca²⁺]i) and reducing caspase-3 activity, as demonstrated by quantitative calcium imaging and enzymatic activity assays . In a broader study evaluating four stilbenes from Cajanus cajan (cajaninstilbene acid, longistyline A, longistyline C, and cajanolactone A), all four compounds possessed neuroprotective effects in PC12 cells exposed to corticosterone or glutamate, significantly reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels while enhancing superoxide dismutase (SOD) and catalase (CAT) activities [1]. Cross-study comparison with resveratrol, which also exhibits neuroprotective properties but through distinct pathways including SIRT1 activation and AMPK signaling [2], indicates that Longistyline A's calcium-caspase-3 axis represents a differentiated mechanistic profile.

Neuroprotection Corticosterone PC12 Cells Calcium Signaling Caspase-3

Antiplasmodial Activity: Longistyline A Exhibits Moderately High In Vitro Efficacy Against Chloroquine-Sensitive Plasmodium falciparum

Longistyline A demonstrates moderately high in vitro antiplasmodial activity against the chloroquine-sensitive Plasmodium falciparum strain 3D7, as determined through bioactivity-guided fractionation studies of Cajanus cajan extracts [1]. In a separate study isolating stilbenes from Parthenocissus tricuspidata, Longistyline A (compound 4) was tested alongside resveratrol (compound 3) against chloroquine-sensitive P. falciparum strain D10 [2]. While piceid-(1→6)-β-D-glucopyranoside exhibited the most potent inhibition with IC₅₀ = 5.3 μM, both Longistyline A and resveratrol were identified as active stilbenoid constituents, with the study concluding that the 3,4′-position substitution pattern in stilbenes plays an essential role in antiplasmodial activity [2]. The moderately high activity of Longistyline A against P. falciparum strain 3D7, coupled with its distinct prenylated architecture, suggests utility in malaria drug discovery programs where structural diversification beyond resveratrol is sought.

Antiplasmodial Plasmodium falciparum Malaria Stilbenoid Natural Product

Procurement-Driven Research Scenarios for Longistyline A (CAS 64095-60-9)


Anti-MRSA Drug Discovery and Mechanism-of-Action Studies Requiring Membrane-Active Bactericidal Agents

Longistyline A is optimally suited for antimicrobial discovery programs targeting methicillin-resistant Staphylococcus aureus (MRSA) where membrane-active bactericidal mechanisms are prioritized. Its MIC of 1.56 μg/mL is 10- to 80-fold superior to major stilbenoid comparators [1]. The compound's rapid 3-log MRSA kill within 8 hours, exceeding vancomycin's kinetics [1], enables time-kill studies and resistance development monitoring. Its demonstrated perturbation of bacterial membrane potential and increased membrane permeability [1] provides a mechanistically distinct tool for screening programs seeking alternatives to conventional cell-wall-targeting antibiotics. In vivo validation using the MRSA-infected wound healing mouse model [1] supports translational studies.

Nocardiosis Research and Aquaculture Pathogen Control Using a Uniquely Active Stilbenoid

Longistyline A is the only stilbenoid with documented efficacy against Nocardia seriolae (MBC = 2.56 μg/mL) [2]. Researchers investigating nocardiosis, an uncommon infectious disease with increasing incidence and poor prognosis, require compounds with validated anti-Nocardia activity. The fully elucidated mechanism—disruption of glycerophospholipid metabolism and cytokinin biosynthesis through reduced glycerol-3-phosphate dehydrogenase and calmodulin-like protein expression, with disruption of 12 distinct cytokinins [2]—makes Longistyline A an irreplaceable probe for Nocardia biology studies. In vivo survival benefit in largemouth bass infected with N. seriolae [2] supports applied aquaculture pathogen control research.

Neuronal Stress and Neurodegeneration Research Utilizing Calcium-Caspase-3 Pathway Modulation

Longistyline A provides a reproducible neuroprotective window of 4-16 μM (48-hour treatment) in the corticosterone-induced PC12 cell neurotoxicity model . Its defined mechanism—decreasing intracellular calcium concentration ([Ca²⁺]i) and reducing caspase-3 activity —offers a calcium-caspase-3 pathway-specific tool that is mechanistically distinct from SIRT1-targeting stilbenoids like resveratrol. Researchers studying stress-induced neuronal injury, glucocorticoid neurotoxicity, or calcium dysregulation in neurodegenerative contexts can leverage Longistyline A as a pathway-selective probe. Its concurrent antioxidant effects (ROS and MDA reduction; SOD and CAT enhancement) [3] further support oxidative stress-focused neurodegeneration studies.

Antimalarial Lead Diversification Using a Prenylated Stilbenoid Scaffold

Longistyline A's moderately high in vitro activity against chloroquine-sensitive Plasmodium falciparum (strain 3D7 and D10) [4][5] validates it as a structurally distinct scaffold for antimalarial drug discovery programs. Its prenylated stilbenoid architecture differentiates it from the extensively studied resveratrol backbone, offering researchers a chemotype with potentially altered ADME properties (XlogP 5.70 vs. resveratrol's ~3.1) and target engagement profiles. Studies identifying the 3,4′-substitution pattern as essential for antiplasmodial activity [5] provide structure-activity relationship context for medicinal chemistry optimization efforts.

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